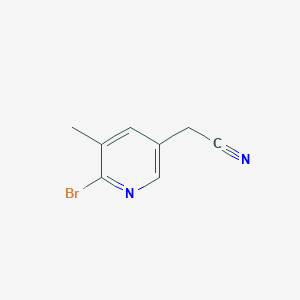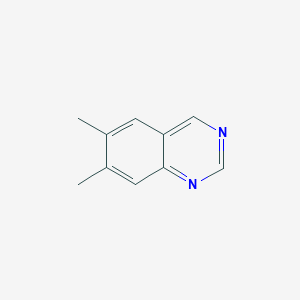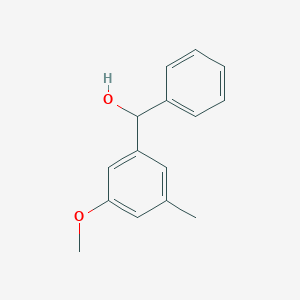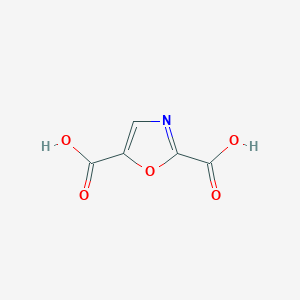
Oxazole-2,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole-2,5-dicarboxylic acid is a heterocyclic organic compound featuring an oxazole ring with carboxylic acid groups at the 2 and 5 positions. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxazole-2,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of carboxylic acids with isocyanides in the presence of a phosphine catalyst. This method is advantageous due to its green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants . Another method involves the use of magnetic nanocatalysts, which offer high stability and easy separation from the reaction mixture .
Industrial Production Methods: Industrial production of oxazole derivatives often employs scalable and eco-friendly catalytic systems. The use of magnetic nanocatalysts has been highlighted for their efficiency and reusability, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Oxazole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,5-dicarboxylates.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like iodine and bromine are used for substitution reactions.
Major Products:
Oxidation: Oxazole-2,5-dicarboxylates.
Reduction: Oxazole-2,5-dimethanol.
Substitution: Halogenated oxazole derivatives.
Applications De Recherche Scientifique
Oxazole-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of oxazole-2,5-dicarboxylic acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can inhibit enzymes like DNA topoisomerases and protein kinases, leading to anticancer effects. The compound can also interact with microbial cell walls, exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Oxazole-2,5-dicarboxylic acid can be compared with other similar compounds such as:
Isoxazole: Similar in structure but with nitrogen and oxygen atoms at different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Benzoxazole: Features a fused benzene ring with the oxazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Propriétés
Formule moléculaire |
C5H3NO5 |
|---|---|
Poids moléculaire |
157.08 g/mol |
Nom IUPAC |
1,3-oxazole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO5/c7-4(8)2-1-6-3(11-2)5(9)10/h1H,(H,7,8)(H,9,10) |
Clé InChI |
HAWWGXFIQWPHLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=N1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



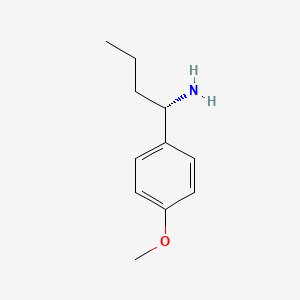
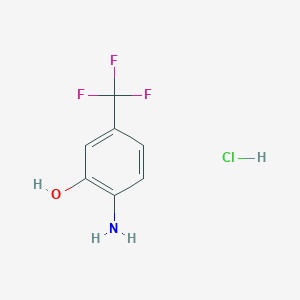

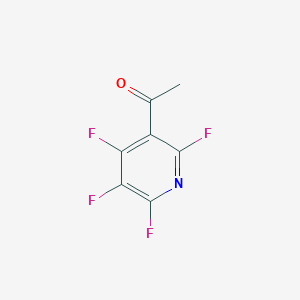

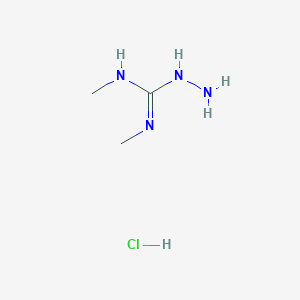
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)

